molecular formula C20H23ClN2O3S B2884682 (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-(dimethylamino)phenyl)methanone CAS No. 2034459-08-8

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-(dimethylamino)phenyl)methanone

Cat. No. B2884682
M. Wt: 406.93
InChI Key: ZQLYSXMQBWZBPD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the types of bonds (covalent, ionic, etc.) that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. This could include looking at what types of reactions it undergoes, what products are formed, and what conditions are needed for these reactions to occur.



Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. Researchers might also look at its chemical properties, such as its acidity or basicity, its redox potential, and its reactivity with various chemical reagents.


Scientific Research Applications

1. Synthesis and Pharmacological Properties

The synthesis and pharmacological properties of related compounds to the specified chemical have been studied. For instance, Matsuo, Taniguchi, and Ueda (1982) explored the synthesis of 7-chloro-5-(2-chlorophenyl)-2-(2-dimethylaminoethylthio)-3H-1, 4-benzodiazepine and related compounds, highlighting their similar effects to diazepam in causing taming and anticonvulsant effects in mice (Matsuo, Taniguchi, & Ueda, 1982).

2. Photochemical Electron-Transfer Reactions

Mattes and Farid (1986) investigated the photochemical electron-transfer reactions of 1,1-diarylethylenes, which are structurally similar to the specified compound. Their research contributes to understanding the reactivity of these compounds under photoexcited conditions (Mattes & Farid, 1986).

3. Clathrate Formation and Molecular Interactions

The role of edge-to-face interaction between aromatic rings in clathrate formation of related derivatives has been studied by Eto et al. (2011). This research provides insights into the molecular interactions and structural features of similar compounds (Eto et al., 2011).

4. N-Protecting Group Studies

Research by Grunder-Klotz and Ehrhardt (1991) on using the 3,4-dimethoxybenzyl group as an N-protecting group for 1,2-thiazetidine 1,1-dioxide derivatives relates to the structural modification and protection of compounds similar to the specified chemical (Grunder-Klotz & Ehrhardt, 1991).

5. Catalytic Hydrogenations

The use of Ir(I) complexes with similar compounds in catalytic hydrogenations was explored by Guerriero et al. (2011). This study adds to the understanding of the catalytic potential of such compounds in organic synthesis (Guerriero et al., 2011).

6. Spectroscopic and Quantum Chemical Studies

Shahana and Yardily (2020) carried out spectroscopic characterization and quantum chemical studies on structurally similar compounds. Their research provides valuable information on the molecular structure and properties of these compounds (Shahana & Yardily, 2020).

Safety And Hazards

Researchers would look at whether the compound is toxic or hazardous, and if so, under what conditions. This could involve looking at data from toxicity studies, as well as information on how to handle and dispose of the compound safely.


Future Directions

Based on all of the above information, researchers could then suggest future directions for research. This could include suggesting potential applications for the compound, areas where further study is needed, or new synthesis methods to try.


Please note that this is a general guide and the specific steps may vary depending on the nature of the compound and the available information. For a specific compound like “(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-(dimethylamino)phenyl)methanone”, you would need to consult the relevant scientific literature or databases for detailed information. If you have access to a university library or a similar resource, they may be able to help you find this information. Alternatively, you could consider reaching out to a chemist or a similar expert for advice.


properties

IUPAC Name

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-[3-(dimethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S/c1-22(2)16-7-5-6-15(14-16)20(24)23-11-10-19(27(25,26)13-12-23)17-8-3-4-9-18(17)21/h3-9,14,19H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLYSXMQBWZBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-(dimethylamino)phenyl)methanone

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